10-O-Acetyl SN-38

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

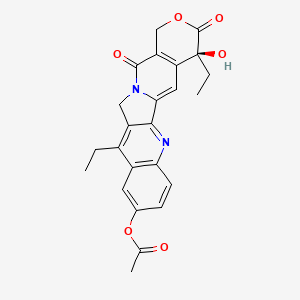

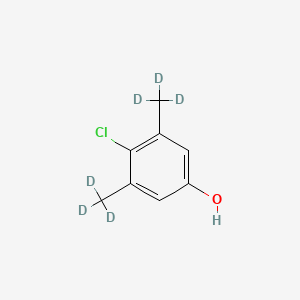

10-O-Acetyl SN-38 is a biochemical used for proteomics research . It is the active metabolite of Irinotecan, a chemotherapeutic pro-drug approved for the treatment of advanced colorectal cancer .

Synthesis Analysis

The synthesis of 10-O-Acetyl SN-38 involves the hydrolysis of irinotecan by carboxylesterases and metabolization via glucuronidation by UGT1A1 . A variant of UGT1A1 in 10% of Caucasians, which leads to poor metabolism of SN-38, predicts irinotecan toxicity .Molecular Structure Analysis

The molecular formula of 10-O-Acetyl SN-38 is C24H22N2O6 . The molecular weight is 434.44 .Chemical Reactions Analysis

The entrapment of SN-38 in liposomes results in a more stable and more soluble form of the drug . This allows for increased affinity of SN-38 to lipid membranes and improved delivery of the drug to tumor sites .Physical And Chemical Properties Analysis

The physical and chemical properties of 10-O-Acetyl SN-38 include a melting point of >230°C (dec.), a boiling point of 793.3±60.0 °C (Predicted), and a density of 1.46±0.1 g/cm3 (Predicted) .Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

Irinotecan undergoes extensive metabolism in the liver, producing SN-38, which is significantly more cytotoxic and potent in its anticancer activity. SN-38 is further metabolized into SN-38 glucuronide by hepatic UDP-glucuronosyltransferase for excretion. Understanding the pharmacokinetics and metabolism of irinotecan and SN-38 has been crucial in optimizing chemotherapy regimens, minimizing toxicity, and improving patient outcomes. The pharmacokinetics of irinotecan and SN-38, including their distribution, metabolism, and excretion patterns, provide insights into the design of dosing schedules and the development of novel formulations to enhance therapeutic efficacy and safety (Chabot, 1997).

Chemical Modifications and Nanotechnology

Research on chemical modifications and nanotechnology applications aims to enhance the properties of SN-38, such as solubility and stability, for improved delivery and efficacy. For instance, acetylation, a common chemical modification, alters the hydrophobicity and interaction of compounds with biological molecules, potentially improving the pharmacological profile of SN-38 derivatives. Nanomaterials offer innovative approaches to drug delivery, enabling targeted release and improved bioavailability of hydrophobic compounds like SN-38. Studies in this area focus on developing nanocarriers and surface modifications to optimize the delivery and therapeutic index of SN-38, exploring the intersection of material science and pharmacology (Papadopoulos et al., 2019).

Propiedades

IUPAC Name |

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O6/c1-4-14-15-8-13(32-12(3)27)6-7-19(15)25-21-16(14)10-26-20(21)9-18-17(22(26)28)11-31-23(29)24(18,30)5-2/h6-9,30H,4-5,10-11H2,1-3H3/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFECOLLKQQDLJK-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80740139 |

Source

|

| Record name | (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80740139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-O-Acetyl SN-38 | |

CAS RN |

946821-59-6 |

Source

|

| Record name | (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80740139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2',3'-Dihydro-7-methoxy-spiro[isobenzofuran-1(3H),1'-[1H]phenalen]-3-one](/img/structure/B588216.png)

![1,2-Dihydro-5-methoxy-3H-benz[e]inden-3-one](/img/structure/B588219.png)

![2-[(1E)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B588228.png)